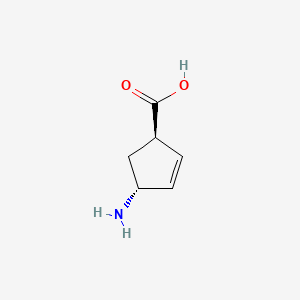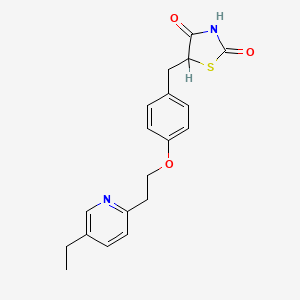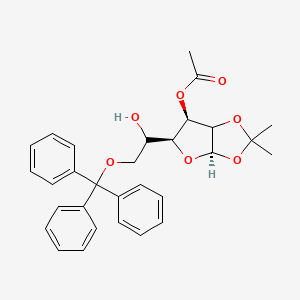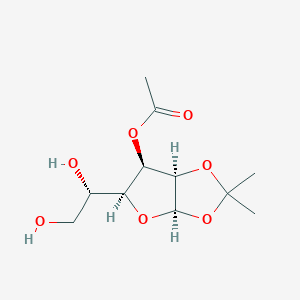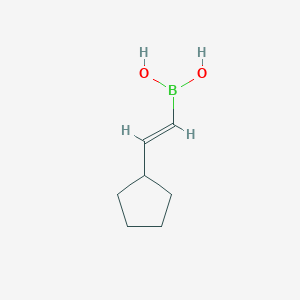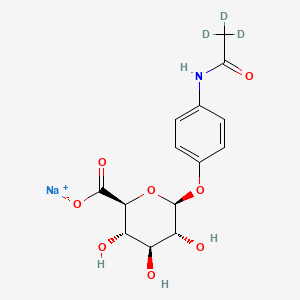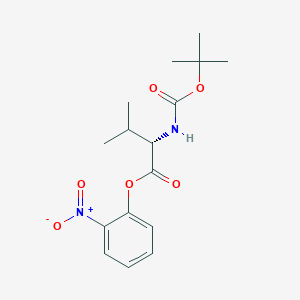
N-Boc-L-Valin-O-Nitrophenylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-L-valine-O-nitrophenyl Ester: is a chemical compound with the molecular formula C16H22N2O6 and a molecular weight of 338.36. It is primarily used in proteomics research and is known for its role in peptide synthesis .
Wissenschaftliche Forschungsanwendungen
N-Boc-L-valine-O-nitrophenyl Ester is widely used in scientific research, particularly in:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: It serves as a reagent in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of fine chemicals and specialty materials.
Wirkmechanismus
Target of Action
N-Boc-L-valine-O-nitrophenyl Ester is primarily used in the field of proteomics research . It serves as an amino acid protection monomer , which means it is used to protect the functional groups of amino acids during peptide synthesis .
Mode of Action
The compound works by protecting the functional groups of amino acids during peptide synthesis . This protection is crucial to prevent unwanted side reactions that could interfere with the desired peptide chain formation .
Biochemical Pathways
The compound plays a significant role in multi-peptide synthesis . By protecting the functional groups of amino acids, it ensures the correct sequence of amino acids in the peptide chain, thereby influencing the structure and function of the resulting protein .
Pharmacokinetics
It is known that the compound is soluble in chloroform, ethyl acetate, methanol, and tetrahydrofuran , but insoluble in water . This solubility profile may influence its bioavailability and distribution within the body.
Result of Action
The primary result of the action of N-Boc-L-valine-O-nitrophenyl Ester is the successful synthesis of peptides with the correct amino acid sequence . This is crucial for the function of the resulting protein, as the sequence of amino acids determines the protein’s structure and, consequently, its function.
Action Environment
The action of N-Boc-L-valine-O-nitrophenyl Ester can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the choice of solvent can significantly impact its efficacy. Additionally, it is recommended to store the compound at -20°C , indicating that temperature can affect its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of N-Boc-L-valine-O-nitrophenyl Ester typically involves the esterification of N-Boc-L-valine with O-nitrophenol. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: : Industrial production of N-Boc-L-valine-O-nitrophenyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions: : N-Boc-L-valine-O-nitrophenyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl group can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-Boc-L-valine and O-nitrophenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are N-Boc-L-valine and O-nitrophenol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-L-valine methyl ester: Similar in structure but with a methyl ester group instead of a nitrophenyl ester group.
N-Boc-L-valine ethyl ester: Similar in structure but with an ethyl ester group instead of a nitrophenyl ester group.
Uniqueness: : N-Boc-L-valine-O-nitrophenyl Ester is unique due to its nitrophenyl ester group, which provides distinct reactivity and stability compared to other ester derivatives. This makes it particularly useful in specific synthetic applications where controlled reactivity is required .
Eigenschaften
IUPAC Name |
(2-nitrophenyl) (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-10(2)13(17-15(20)24-16(3,4)5)14(19)23-12-9-7-6-8-11(12)18(21)22/h6-10,13H,1-5H3,(H,17,20)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDCNDJHWYOCCG-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione](/img/new.no-structure.jpg)
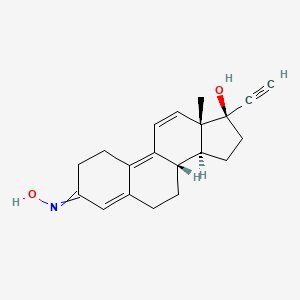
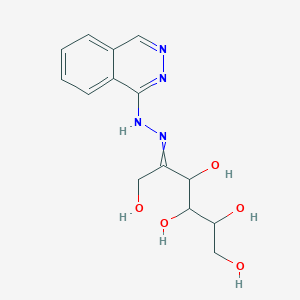
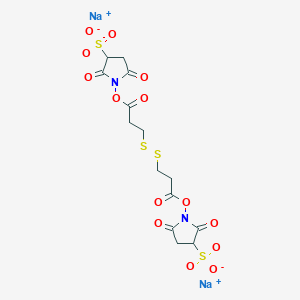
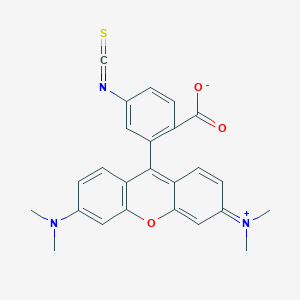
![5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B1140517.png)
